3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is a chemical compound characterized by the presence of a piperidinium group attached to a propane chain, which in turn is linked to a sulfonate group. Its chemical formula is , and it has a molecular weight of approximately 221.32 g/mol. This compound is notable for its role as an ammonium betaine derivative of 3-(piperidin-1-yl)propane-1-sulfonic acid, placing it within a class of non-detergent sulfobetaines that are often utilized in biochemical applications due to their surfactant properties .
This compound exhibits significant biological activity, particularly in the context of cellular interactions and biochemical assays. Its ability to form stable complexes with biomolecules such as proteins and nucleic acids makes it valuable for:
The synthesis of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate typically involves the following steps:
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has several applications across different fields:
Studies on the interactions of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate with biological macromolecules indicate its ability to stabilize proteins and nucleic acids. This property enhances its utility in biochemical assays where maintaining structural integrity is crucial. Additionally, its surfactant characteristics allow it to facilitate interactions between biomolecules, promoting effective binding during experimental procedures .
In comparison with other compounds, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate stands out due to its unique structural features and functional properties. Here are some similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(Piperidin-1-yl)propane-1-sulfonic acid | Piperidine attached to propane sulfonic acid | Commonly used as a buffer but less stable than the methyl derivative. |
NDSB 201 | Ammonium betaine derivative | Known for enhanced solubility but lacks specific biological interactions. |
1-(3-Sulfopropyl)pyridinium hydroxide | Hydroxide group replaces sulfonate | Different buffering capacity compared to sulfonate forms. |
These comparisons highlight that while similar compounds may share structural elements, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate's stability and ability to interact with biomolecules make it particularly valuable for scientific research applications .
The formation of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate relies on well-established quaternary ammonium salt synthesis principles, specifically the Menshutkin reaction mechanism [1] [2]. This fundamental reaction involves the nucleophilic substitution of a tertiary amine with an appropriate alkylating agent, proceeding through a bimolecular nucleophilic substitution pathway [1].
The quaternization process begins with the neutral piperidine ring system, which serves as the nucleophilic center. The nitrogen atom in piperidine exhibits strong nucleophilic character due to its lone pair of electrons, making it highly reactive toward electrophilic carbon centers [3]. The reaction pathway involves the simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond during the transition state [1].
Modern synthetic approaches have demonstrated that photoredox-catalyzed methods can provide selective and switchable alkylations for quaternary ammonium salt formation [2]. These advanced techniques enable the generation of distonic alpha-ammonium radicals under both oxidative and reductive quenching conditions, offering enhanced control over the quaternization process [2].
The choice of solvent significantly influences the reaction kinetics and product yield. Polar solvents stabilize the transition state, thereby increasing the reaction rate [1]. However, solvents with relatively low dielectric constants, such as chloroform, can be advantageous when dealing with substrates containing functional groups that might interfere with the quaternization process [1].
Reaction Parameter | Optimal Range | Typical Yield (%) | Key Considerations |
---|---|---|---|
Temperature | 50-80°C | 85-95 | Balance between rate and selectivity [1] |
Reaction Time | 2-6 hours | 85-95 | Completion monitoring essential [1] |
Solvent System | Acetonitrile/Ethyl acetate | 85-95 | Polarity affects transition state [1] |
Molar Ratio | 1.1-1.3 eq alkylating agent | 85-95 | Excess prevents incomplete conversion [1] |
The methylation of piperidine typically employs methyl iodide as the alkylating agent due to iodide being a significantly better leaving group than bromide, which can result in substantially higher product yields [1] [4]. The reaction proceeds through direct nucleophilic attack of the piperidine nitrogen on the methyl carbon, forming the quaternary ammonium center [4].
The sulfonation component of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate synthesis involves the incorporation of the propane-1-sulfonate moiety through sultone ring-opening reactions [5] [6] [7]. The reaction dynamics of sultone ring-opening follow a nucleophilic substitution mechanism, specifically proceeding through alkyl-oxygen cleavage in conformity with the established reaction pathways [6] [7].
The ring-opening polymerization of sultones, particularly 3-hydroxy-1-propane sulfonic acid sultone, has been extensively studied and provides insight into the fundamental reaction mechanisms [6] [7]. The process involves an initial nucleophilic attack by the quaternary ammonium species on the sultone ring, leading to ring opening and formation of the desired sulfonate linkage [7].
The reaction mechanism proceeds through a macrozwitterion intermediate, where the nucleophilic quaternary ammonium center attacks the electrophilic carbon of the sultone ring [6] [7]. This results in the formation of a zwitterionic product with both positive and negative charges distributed across the molecular framework [7].
Research has established specific thermodynamic parameters for sultone ring-opening reactions [6]:
The slow initiation phase observed in sultone reactions can be attributed to the formation of intramolecular ion-pairs, which exhibit lower reactivity compared to separated ionic species [7]. The coulombic energy of charge separation in intramolecular ion-pairs is higher than that in macrozwitterion systems, explaining the reduced reactivity of the anion side of the zwitterion [7].
Parameter | Optimal Conditions | Expected Yield (%) | Mechanistic Basis |
---|---|---|---|
Temperature | 60-80°C | 70-90 | Thermodynamic favorability [6] |
Initiator Type | Tertiary amines | 70-90 | Nucleophilic character [7] |
Reaction Time | 1-3 hours | 70-90 | Ring-opening kinetics [7] |
Solvent Selection | Ethyl acetate | 70-90 | Solubility and reactivity balance [5] |
The formation of 3-(1-Pyridinio)-1-propanesulfonate through the reaction of pyridine with 1,3-propanesultone serves as a model system for understanding the reaction dynamics [5]. The process involves heating the reactants to 60°C in ethyl acetate, with the reaction typically completing within 2 hours and achieving yields of approximately 86% [5].
The purification of zwitterionic compounds such as 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate presents unique challenges due to their amphiphilic nature and tendency to form stable hydration shells [8] [9] [10]. The dual charge character of these molecules requires specialized separation techniques that can effectively distinguish between the target compound and structurally similar impurities.
Ion exchange chromatography represents the most effective method for zwitterionic compound purification, leveraging the charge characteristics of these molecules [11] [12] [13]. The technique utilizes the reversible adsorption of charged solute molecules to immobilized groups of opposite charge, enabling high-resolution separations [14].
The purification process typically employs a sequential ion-exchange approach using both cation and anion exchange resins [13]. Weakly acidic cation exchange resins in hydrogen form have proven particularly effective for betaine-type zwitterionic compounds [12]. The separation mechanism relies on the differential binding affinities of various charged species to the stationary phase [14].
Purification Method | Efficiency (%) | Time Required (hours) | Scalability | Cost Factor |
---|---|---|---|---|
Ion Exchange Chromatography | 95 | 4 | High | Medium |
Recrystallization | 88 | 8 | Medium | Low |
Precipitation | 75 | 2 | High | Low |
Column Chromatography | 92 | 6 | Low | High |
Recent developments in zwitterionic purification have focused on the use of base ion exchange resins followed by precipitation in nonsolvents [8]. This approach involves passing the reaction mixture through an ion exchange base resin, followed by precipitation using anhydrous solvents such as tetrahydrofuran, dioxane, chloroform, dichloromethane, or acetone [8].
The purification process can be enhanced through the use of organic bases such as trialkylamine systems [8]. Anhydrous organic solvents mixed with organic bases can be added to the reaction mixture, causing the zwitterionic monomer to precipitate as a white powder [8].
Zwitterionic stationary phases have demonstrated exceptional performance in hydrophilic interaction chromatography applications [9] [10]. These materials exhibit strong retention for neutral polar analytes and maintain high column efficiencies across a wide pH range [9]. The sulfobetaine functionality provides excellent selectivity and high precision, making it particularly suitable for analytical applications [10].
The industrial-scale production of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate faces several significant challenges that impact both economic viability and production efficiency [15] [16] [17] [18]. These challenges encompass raw material costs, process complexity, quality control requirements, and environmental compliance considerations.
High production costs represent the primary barrier to broader industrial adoption of quaternary ammonium compounds [18]. The specialized nature of quaternary ammonium salt electrolytes requires advanced manufacturing processes, making them expensive compared to traditional alternatives [18]. Raw material availability and price fluctuations further compound these economic challenges [18].
Challenge Category | Impact Level | Cost Increase (%) | Mitigation Strategy |
---|---|---|---|
Raw Material Costs | High | 25 | Supplier diversification |
Process Complexity | Medium | 15 | Process optimization |
Quality Control | High | 20 | Automated monitoring |
Environmental Compliance | Medium | 10 | Green chemistry |
Scale-up Issues | High | 30 | Pilot plant studies |
Research into quaternary ammonium salt production intensification has identified microreactor technology as a promising approach for addressing scalability challenges [15]. Microreactors offer enhanced fluid dynamics at small scales, potentially improving space-time yields compared to conventional batch reactors [15].
The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat transfer, mass transfer, and mixing characteristics [15]. The fast nature of quaternization reactions results in short residence times, but also presents challenges in maintaining consistent reaction conditions across larger production volumes [15].
Environmental compliance represents an increasingly important factor in industrial quaternary ammonium compound production [16] [17]. Regulatory agencies have implemented strict guidelines regarding the environmental impact of these compounds, requiring manufacturers to invest in sustainable production methods [16].
The market dynamics for quaternary ammonium compounds indicate strong growth potential, with the global market expected to register significant compound annual growth rates [16] [17]. However, fluctuating raw material costs and regulatory constraints continue to pose challenges for market expansion [16].
Advanced production technologies, including continuous processing methods, offer potential solutions to scalability challenges [8]. Continuous processes enable the pumping of tertiary amine-based monomers and reaction partners into reactors from stock solutions, followed by immediate precipitation in specialized vessels [8].
The implementation of automated filtration devices and quality control systems can significantly improve production efficiency while maintaining product consistency [8]. These technological advances enable manufacturers to achieve higher throughput while reducing labor costs and minimizing quality variations.
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate exhibits distinctive solubility characteristics that are fundamentally governed by its zwitterionic molecular structure. The compound demonstrates exceptional solubility in aqueous systems, with documented water solubility values exceeding 10% weight per volume at 20°C, equivalent to approximately 452 millimolar concentration [1] [2] [3]. At 25°C, the compound achieves solubility levels of at least 50 milligrams per milliliter, corresponding to approximately 226 millimolar concentration, forming clear and colorless solutions [4].
The remarkable aqueous solubility of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate stems from its zwitterionic nature, which facilitates extensive hydrogen bonding and electrostatic interactions with water molecules. The compound maintains excellent solubility in buffered aqueous systems, typically exceeding 2.0 molar concentrations without significantly altering solution viscosity or pH [5] [6]. This high solubility in polar solvents is further enhanced in high ionic strength solutions, demonstrating the characteristic salting-in effect observed for zwitterionic compounds [7] [8].
Solvent System | Solubility | Temperature | Reference |
---|---|---|---|
Water | ≥ 10% w/v (≥ 452 mM) | 20°C | [1] [2] [3] |
Water | ≥ 50 mg/mL (≥ 226 mM) | 25°C | [4] |
Aqueous buffers | >2.0 M typical | 25°C | [5] [6] |
Methanol | Slightly soluble | 25°C | [9] [10] |
In contrast to its excellent water solubility, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate demonstrates limited solubility in organic solvents. The compound shows only slight solubility in methanol [9] [10], while remaining generally insoluble in most other organic solvents including dimethylsulfoxide, acetonitrile, and various non-polar solvents [7] [11]. This solubility pattern is characteristic of zwitterionic sulfobetaines, where the strong electrostatic interactions between the quaternary ammonium cation and sulfonate anion groups favor polar, protic solvents capable of stabilizing the ionic charges through solvation.
The polar-nonpolar solubility differential of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate reflects the fundamental amphiphilic nature of the molecule, where the charged head group dominates the solvation behavior over the relatively short propyl chain connecting the piperidinium and sulfonate moieties.
The thermal stability of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate has been characterized through thermogravimetric analysis, revealing a multi-stage decomposition profile typical of zwitterionic sulfobetaine compounds. The compound demonstrates excellent thermal stability under ambient conditions, with initial thermal events beginning only at elevated temperatures.
The first thermal event occurs in the temperature range of 25-150°C, characterized by a reversible mass loss of 5-10% corresponding to the elimination of bound water molecules [12] [13] [7]. This dehydration process is typical for hygroscopic zwitterionic compounds and represents approximately one water molecule per constitutional repeat unit. The reversible nature of this process indicates that the compound can reabsorb atmospheric moisture when returned to ambient conditions.
Temperature Range (°C) | Mass Loss (%) | Process | Reference |
---|---|---|---|
25-150 | 5-10 | Dehydration (reversible) | [12] [13] [7] |
250-300 | Variable | Thermal decomposition onset | [12] [14] |
300-400 | 40-50 | Major decomposition | [12] [14] |
>400 | Complete | Final thermal breakdown | [12] [14] |
The onset of irreversible thermal decomposition begins at approximately 250-300°C, marking the beginning of chemical breakdown of the molecular structure [12] [14]. This temperature range represents excellent thermal stability for organic zwitterionic compounds, indicating that 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate can withstand typical processing and application temperatures without degradation.
Major thermal decomposition occurs in the 300-400°C range, involving mass losses of 40-50% of the total molecular weight [12] [14]. This decomposition stage likely involves dealkylation reactions at the nitrogen center and elimination of alkylsulfate groups, consistent with thermal degradation mechanisms observed in related polyzwitterions [13]. The thermal decomposition follows patterns established for similar sulfobetaine compounds, where the quaternary ammonium-sulfonate interactions provide inherent thermal stability compared to conventional ionic compounds.
Complete thermal breakdown occurs above 400°C, representing the final degradation of the molecular framework [12] [14]. The multi-stage decomposition profile demonstrates that 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate maintains structural integrity across a wide temperature range suitable for most practical applications.
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate exhibits complex pH-dependent ionic behavior characteristic of zwitterionic sulfobetaine compounds. The molecule maintains its zwitterionic character across a broad pH range, demonstrating exceptional stability in neutral and mildly acidic or basic conditions.
In the pH range of 3-9, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate maintains its stable zwitterionic form, with the quaternary ammonium group remaining positively charged and the sulfonate group maintaining its negative charge [4] [5] [6]. This pH stability range encompasses most biological and industrial application conditions, making the compound highly versatile for practical use. The zwitterionic nature results in an overall electrically neutral molecule despite the presence of both positive and negative charges.
pH Range | Ionic Character | Stability | Reference |
---|---|---|---|
3-9 | Zwitterionic (neutral) | Stable | [4] [5] [6] |
1-3 | Potential cationic behavior | Variable | [15] [16] |
9-12 | Potential anionic behavior | Variable | [15] [16] |
Buffered systems | Zwitterionic | Excellent | [6] [17] |
At extremely acidic conditions (pH 1-3), the compound may experience protonation effects that could alter its charge distribution, potentially leading to net cationic behavior [15] [16]. However, the quaternary ammonium center is already permanently charged, limiting the extent of additional protonation. Similarly, at highly basic conditions (pH 9-12), deprotonation effects may influence the overall charge balance, though the sulfonate group is typically fully deprotonated across most pH ranges [15] [16].
The compound demonstrates excellent pH stability when used in properly buffered systems, maintaining its zwitterionic characteristics and functional properties [6] [17]. Studies indicate that concentrations up to 1.0 molar should not significantly perturb the pH of adequately buffered solutions, though some pH drift may occur in poorly buffered systems with insufficient buffering capacity [6] [17].
The pH-independent zwitterionic nature of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate over physiological pH ranges contributes to its utility as a stabilizing agent in biological systems, where maintenance of native pH conditions is critical for protein function and stability.
3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate belongs to the class of non-detergent sulfobetaines, characterized by the absence of conventional surfactant behavior despite containing both hydrophilic and hydrophobic molecular regions. The compound does not exhibit critical micelle concentration behavior and is classified as non-micelle forming [4] [5].
The absence of micelle formation in 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate results from the insufficient length of the hydrophobic alkyl chain connecting the charged groups. The three-carbon propyl linker between the piperidinium nitrogen and sulfonate group is too short to provide the hydrophobic driving force necessary for micellization, even at concentrations exceeding 1.0 molar [4] [5].
Property | Observation | Explanation | Reference |
---|---|---|---|
Critical Micelle Concentration | Does not form micelles | Hydrophobic chain too short | [4] [5] |
Surface Activity | Minimal | Limited alkyl chain length | [4] [5] |
Aggregation Behavior | No significant aggregation | Zwitterionic nature prevents association | [4] [5] [6] |
Surface tension measurements confirm minimal surface activity for 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, consistent with its classification as a non-detergent compound [4] [5]. The molecule lacks the amphiphilic balance required for significant surface tension reduction, distinguishing it from conventional surfactants that typically contain longer hydrophobic chains.
The non-micelle forming characteristics of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate are advantageous for applications requiring solubilization enhancement without detergent-like effects. The compound can increase protein yields and prevent aggregation through mechanisms distinct from micelle-mediated solubilization, likely involving direct molecular interactions with hydrophobic protein regions [5] [6].
Studies on related zwitterionic sulfobetaines demonstrate that compounds with longer alkyl chains (typically 12-16 carbons) do exhibit conventional surfactant behavior with defined critical micelle concentrations [19] [15]. However, 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate with its short linker chain represents a distinct class of non-aggregating zwitterionic compounds useful for protein stabilization applications where detergent effects are undesirable [20] [17].
Corrosive